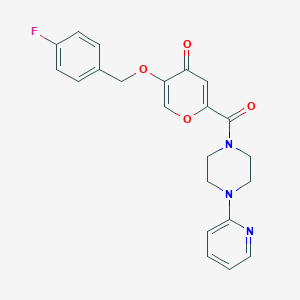

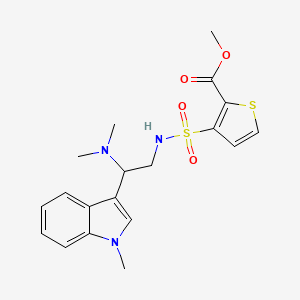

5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

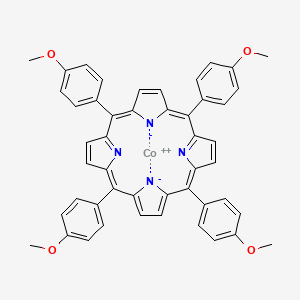

The compound "5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity, particularly as ligands for dopamine receptors. The related compounds discussed in the provided papers include various benzylpiperazine and pyrazolopyridine derivatives, which have been synthesized and evaluated for their affinity towards dopamine D2-like receptors, including D4, D2, and D3 receptors . These compounds are of interest due to their potential therapeutic applications in neurological disorders.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, including reductive amination, amide hydrolysis, and N-alkylation . For instance, the synthesis of a potential dopamine D4 receptor radioligand was achieved through a one-pot two-step procedure with a total yield of 18.5% (decay corrected) . Another related compound was synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde, 1-piperazinecarboxaldehyde, and 4-hydroxylbenzaldehyde through a three-step procedure . The structures of the intermediates and the target compounds were confirmed using techniques such as 1H NMR, 19F NMR, and ESI-MS .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, 1H NMR and ESI MS were used to confirm the structures of intermediates and target compounds in the synthesis of pyrazolo[1,5-a]pyridines . In another study, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring exhibiting a chair conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Grignard reaction, deoxygenation, heteroatomic ring saturation , and various condensation reactions . For example, the Grignard reaction was used to prepare a pure 4-(4-fluorobenzyl)piperidine derivative . Condensation reactions were employed to synthesize fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their partition coefficients and molar radioactivity, were determined to assess their potential as biological ligands or therapeutic agents. The partition coefficient (Log P) of a potential dopamine D4 receptor radioligand was determined to be 2.80 ± 0.10 . The molar radioactivity of the same compound was 115 GBq/μmol, and the radiochemical purity was greater than 95.5% . These properties are crucial for understanding the compound's behavior in biological systems, such as its ability to cross the blood-brain barrier and bind to specific receptors .

Aplicaciones Científicas De Investigación

Pyrazine Chemistry and Thermal Eliminations

Research on the chemistry of pyrazines has shown that reactions involving piperazine-2,5-diones can produce a mixture of diethoxy-dihydropyrazines, which upon oxidation yield pyrazines. This process involves thermal eliminations from 3,6-di-hydropyrazines, highlighting the compound's relevance in synthetic chemistry and material science applications (Blake, Porter, & Sammes, 1972).

Dopamine Receptor Binding

Synthesis and in vitro receptor binding assays of related compounds have demonstrated potential as dopamine receptor ligands. This suggests the compound's utility in neuroscience research, particularly in studies related to dopaminergic signaling and its implications for neuropsychiatric disorders (Yang Fang-wei, 2013).

Mycobacterium tuberculosis Inhibitors

A study on thiazole-aminopiperidine hybrids revealed the compound's efficacy as a Mycobacterium tuberculosis GyrB inhibitor. This indicates its potential application in developing novel antibacterial agents targeting tuberculosis (Jeankumar et al., 2013).

Anti-Lung Cancer Activity

Research involving fluoro-substituted benzo[b]pyrans, which are structurally related to the queried compound, has shown anti-lung cancer activity. These findings open avenues for the compound's use in cancer research, specifically in exploring new treatments for lung cancer (Hammam et al., 2005).

Serotonin Receptor Antagonists

Studies on compounds with similar structures have explored their role as serotonin receptor antagonists, suggesting potential applications in psychiatric and neurological disorder research. This highlights the compound's relevance in studying the complex mechanisms of serotonin receptors and developing therapeutics for related conditions (Brea et al., 2002).

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4/c23-17-6-4-16(5-7-17)14-29-20-15-30-19(13-18(20)27)22(28)26-11-9-25(10-12-26)21-3-1-2-8-24-21/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTNNMYWQGNYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)

![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)

![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)

![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)